N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and chlorination . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the ATPase activity of KSP, leading to mitotic arrest and apoptosis . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are typically the hydrochloride salt of SB-743921 and its intermediates .
Scientific Research Applications
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of kinesin spindle proteins . In biology, it is employed to investigate the mechanisms of cell division and mitotic arrest . In medicine, this compound is being evaluated in preclinical and clinical trials for its potential as an anti-cancer therapeutic . The compound has shown efficacy in various cancer models, including colon, prostate, and leukemia . Additionally, it is used in industry for the development of new anti-cancer drugs and as a reference compound in drug discovery .
Mechanism of Action
. KSP is essential for the formation of the mitotic spindle, a structure required for cell division. By inhibiting KSP, N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis of the cancer cells . The molecular targets and pathways involved include the ATPase activity of KSP and the downstream signaling pathways that regulate cell division and apoptosis .
Comparison with Similar Compounds
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride is often compared with other KSP inhibitors, such as ispinesib and AZD-4877 . While all these compounds target the same protein, this compound is noted for its higher potency and efficacy in preclinical models . It is five times more potent against the ATPase activity of KSP compared to ispinesib . Similar compounds include:
Ispinesib: Another KSP inhibitor with similar mechanisms but lower potency.
AZD-4877: A potent spindle kinesin inhibitor with antitumor activity.
S-trityl-L-cysteine: An inhibitor of Eg5 with moderate in vivo activity.
This compound stands out due to its higher potency and broader spectrum of activity against various tumor cell lines .
Biological Activity
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide; hydrochloride, commonly referred to as SB743921, is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a chiral center and various functional groups, suggests diverse biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
- Molecular Formula : C31H34Cl2N2O3
- Molar Mass : 553.52 g/mol
- CAS Number : 940929-33-9
- Solubility : Soluble in water (5 mg/mL)
The compound's structure includes a chromenone moiety, which is known for its pharmacological effects, including enzyme inhibition and modulation of cellular pathways .
SB743921 primarily acts as a kinesin spindle protein (KSP) inhibitor , leading to:
- Inhibition of Mitotic Spindle Assembly : By blocking KSP, the compound disrupts the assembly of the mitotic spindle, causing cell cycle arrest during mitosis.
- Induction of Apoptosis : The disruption in spindle formation leads to cell necrosis and apoptosis through the activation of caspases .
In Vitro Studies
SB743921 has demonstrated significant cytotoxicity against various cancer cell lines:
- KSP Inhibition : The compound exhibits K_I values of 0.1 nM for human KSP and 0.12 nM for murine KSP, indicating high potency .
- Cell Lines Tested : Effective against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
A549 | 0.1 | KSP inhibition leading to apoptosis |
HepG2 | 0.12 | Disruption of mitotic spindle assembly |
HCT116 | 0.15 | Induction of caspase-mediated apoptosis |
In Vivo Studies
In vivo studies have shown that SB743921 effectively inhibits tumor growth in xenograft models:
- Tumor Models : Complete regression observed in Colo205 tumors; partial regression in MCF-7 and SK-MES tumors .
Tumor Model | Response Type | Outcome |
---|---|---|
Colo205 | Complete Regression | Tumor size reduction |
MCF-7 | Partial Regression | Delayed tumor growth |
SK-MES | Partial Regression | Significant reduction |
Case Studies
Recent studies highlight SB743921's potential in treating various cancers:
-
Case Study on Lung Cancer :
- Background : A549 cell line was treated with SB743921.
- Findings : Significant reduction in cell viability was observed after 48 hours of treatment, with apoptosis confirmed via flow cytometry.
-
Case Study on Breast Cancer :
- Background : MCF-7 xenografts were administered SB743921.
- Findings : Treatment resulted in a marked decrease in tumor volume compared to control groups.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMZVWABFOLFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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